molecular formula C16H15NO6S2 B2604878 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 872696-29-2

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2604878
CAS No.: 872696-29-2
M. Wt: 381.42
InChI Key: HUBLCIGODYRRQY-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a synthetic compound with a unique structure that contains thiazolidine, oxo, and sulfanylidene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid typically involves the following steps:

  • Formation of Thiazolidine Ring: : The precursor amine and an α-halo acid react in the presence of a base to form the thiazolidine ring structure.

  • Attachment of Ethoxyphenyl Group: : The thiazolidine intermediate then undergoes a condensation reaction with 4-ethoxybenzaldehyde to introduce the ethoxyphenyl moiety.

  • Final Oxidation and Functionalization: : The compound is finally oxidized to introduce the oxo and sulfanylidene functionalities.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The sulfanylidene group can be further oxidized to a sulfoxide or sulfone under strong oxidizing conditions.

  • Reduction: : The oxo group is reducible to a hydroxyl group using reducing agents such as lithium aluminum hydride.

  • Substitution: : The ethoxyphenyl group may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., ferric chloride).

Major Products Formed from These Reactions

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new ligands for catalysis.

Biology

In biological research, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is studied for its potential interactions with biomolecules and enzymes due to its unique structure.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the formulation of specialized coatings or materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

  • 2-thiazolidinone

  • 4-thiazolidinone

  • Thiazolidinedione

Compared to these, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exhibits unique properties due to the presence of the ethoxyphenyl group and the specific configuration of its oxo and sulfanylidene groups. These distinctions can lead to different reactivity and biological activity profiles, making it a compound of particular interest in both academic and industrial research.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S2/c1-2-23-10-5-3-9(4-6-10)7-12-14(20)17(16(24)25-12)11(15(21)22)8-13(18)19/h3-7,11H,2,8H2,1H3,(H,18,19)(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBLCIGODYRRQY-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.